Cbl-b-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbl-b-IN-9 is a small-molecule inhibitor that targets the casitas B-lineage lymphoma-b (Cbl-b) protein, which is an E3 ubiquitin ligase. This compound has shown promise in cancer immunotherapy by modulating immune responses and promoting anti-tumor activity .
准备方法
The synthesis of Cbl-b-IN-9 involves several steps, including the formation of lactams. The synthetic routes typically involve the use of proprietary high-throughput screening technologies to identify and optimize the compound . Specific reaction conditions and industrial production methods are often proprietary and may involve complex organic synthesis techniques.
化学反应分析
Cbl-b-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can be used to modify the compound’s properties.
科学研究应用
Cbl-b-IN-9 has several scientific research applications:
Cancer Immunotherapy: It has been shown to reverse immunosuppression in the tumor microenvironment, stimulate cytotoxic T cell activity, and promote tumor regression.
Biological Research: The compound is used to study the role of Cbl-b in immune cell regulation and its potential as a therapeutic target.
Pharmaceutical Development: This compound is being explored for its potential to enhance the efficacy of existing immunotherapies.
作用机制
Cbl-b-IN-9 inhibits the activity of the Cbl-b protein by binding to its tyrosine kinase binding domain and linker region, but not the RING domain. This interaction locks the protein in an inactive conformation, preventing it from downregulating immune cell activity . The inhibition of Cbl-b leads to enhanced T cell activation and immune response against tumors .
相似化合物的比较
Cbl-b-IN-9 is unique in its ability to specifically target the Cbl-b protein. Similar compounds include:
Nx-1607: Another Cbl-b inhibitor currently in clinical trials.
Other Cbl-b Inhibitors: Various lactam-based inhibitors have been developed, each with different binding affinities and specificities.
This compound stands out due to its high specificity and potency in inhibiting Cbl-b, making it a promising candidate for further development in cancer immunotherapy .
属性
分子式 |
C30H33F3N6O2 |
---|---|
分子量 |
566.6 g/mol |
IUPAC 名称 |
2-[6-cyclopropyl-4-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]pyridin-2-yl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C30H33F3N6O2/c1-28(6-3-7-28)34-13-18-8-21-22(23(9-18)30(31,32)33)14-39(27(21)40)25-11-20(10-24(36-25)19-4-5-19)29(15-41-16-29)12-26-37-35-17-38(26)2/h8-11,17,19,34H,3-7,12-16H2,1-2H3 |
InChI 键 |
MNELVOQWIAZVEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1)NCC2=CC3=C(CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6(COC6)CC7=NN=CN7C)C(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。